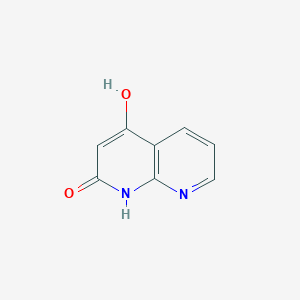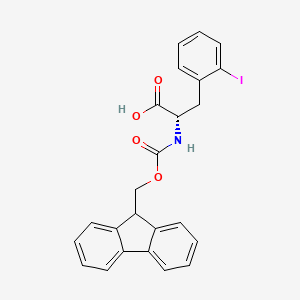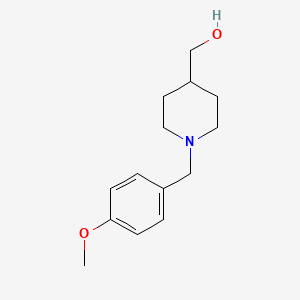![molecular formula C14H22ClNO B1456081 [1-(4-甲基苄基)哌啶-4-基]甲醇盐酸盐 CAS No. 1332531-01-7](/img/structure/B1456081.png)
[1-(4-甲基苄基)哌啶-4-基]甲醇盐酸盐
描述
1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride, also known as MBP, is a synthetic compound with a wide range of applications in the field of scientific research. MBP is a chiral compound with a piperidine-type structure, and is commonly used in the synthesis of various organic compounds. MBP is a versatile compound that is widely used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals. MBP is also used as a building block for the synthesis of new drugs, as well as for the synthesis of various other chemicals.
科学研究应用
合成和晶体学研究:
- Girish 等人 (2008) 合成了类似的化合物 [1-(甲苯-4-磺酰基)-哌啶-4-基]-甲醇,并研究了其晶体结构,结果表明哌啶环采用椅式构象并显示分子间和分子内氢键 (Girish 等人,2008)。
- Benakaprasad 等人 (2007) 研究了 1-(4-氯-苯磺酰基)-哌啶-4-基-二苯基-甲醇,详细阐述了其合成、表征和晶体结构。该化合物以单斜空间群结晶,哌啶环具有特定的椅式构象 (Benakaprasad 等人,2007)。
生物活性及其衍生物的合成:
- 薛思佳 (2011) 合成了新型 1-(4-甲基苄基)哌啶-4-酮 O-(6-氯吡啶-3-基)甲基肟化合物。这项研究包括元素分析、红外光谱、核磁共振光谱和单晶 X 射线衍射,并证明了对真菌的广泛抑制活性 (薛思佳,2011)。
新型合成方法和应用:
- Vervisch 等人 (2012) 探索了新型顺式-2-氰基甲基-4-苯基哌啶的立体选择性合成,使用自由基介导的腈易位作为关键步骤。这些化合物进一步用于制备甲基顺式-(1-芳基甲基-4-哌啶-2-基)乙酸酯 (Vervisch 等人,2012)。
结构表征和转化:
- Satyanarayana 和 Maier (2008) 开发了一种基于分子内 Buchwald-Hartwig 芳基化的 1,5-甲烷-3-苯并氮杂卓的新途径,使用哌啶酮底物的锌烯醇盐 (Satyanarayana 和 Maier,2008)。
- Karthik 等人 (2021) 合成了 [1-(2,5-二氯-苯磺酰基)-哌啶-4-基]-(2,4-二氟-苯基)-甲酮肟,并对其晶体结构和热学性质进行了表征,并进行了理论计算以了解其结构和电子性质 (Karthik 等人,2021)。
相关哌啶的研究:
- Ngemenya 等人 (2018) 评估了 1,4-二取代哌啶的抗疟疾活性,发现几种化合物对恶性疟原虫表现出高活性和选择性,表明其在抗疟疾药物开发中的潜力 (Ngemenya 等人,2018)。
光谱和动力学研究:
- Dega-Szafran 等人 (2018) 对涉及哌啶衍生物的氢键复合物的结构和光谱性质进行了一项研究。他们使用各种光谱技术和理论计算对该复合物进行了表征 (Dega-Szafran 等人,2018)。
作用机制
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives have been shown to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of pharmacological activities .
Result of Action
Some piperidine derivatives have shown high activity and selectivity against plasmodium falciparum, a parasite responsible for malaria .
生化分析
Biochemical Properties
[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that affect protein function .
Cellular Effects
The effects of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to downstream effects on gene expression. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. This binding can lead to changes in gene expression, either upregulating or downregulating the production of certain proteins. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of temporal dynamics in its application.
Dosage Effects in Animal Models
The effects of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects. The compound’s activity and function can vary depending on its localization, highlighting the importance of subcellular dynamics in its application .
属性
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12-2-4-13(5-3-12)10-15-8-6-14(11-16)7-9-15;/h2-5,14,16H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLISXCFQDNODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1456011.png)
![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)



![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)
![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1456020.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate](/img/structure/B1456021.png)